molecular formula C17H19N7O B4533237 2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine

2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B4533237
M. Wt: 337.4 g/mol
InChI Key: GNERXJZIWHXRHO-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by the presence of pyrazole, triazole, and pyridine rings. These structures are commonly found in various heterocyclic compounds that exhibit significant biological and pharmaceutical properties. The integration of these moieties into a single molecule suggests potential for unique chemical behavior and biological activity.

Synthesis Analysis

Synthesis of compounds containing pyrazole, triazole, and pyridine rings involves multi-step reactions, including cyclization, acylation, and substitution reactions. The synthesis often begins with the formation of a pyrazole or pyridine ring, followed by subsequent functionalization to introduce triazole rings. For instance, Mohamed et al. (2011) described the synthesis of pyrazolo and triazolo derivatives through reactions involving heterocyclic amines in piperidenium acetate (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through elemental analysis, spectral data (e.g., NMR, IR, MS), and sometimes X-ray crystallography. Karthikeyan et al. (2010) discussed the conformation of a pyrazolo[4,3-c]pyridine derivative, highlighting intramolecular contacts and crystal packing features in the structure (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes nucleophilic substitution reactions, cyclizations, and the potential for forming stable salts with improved water solubility, as investigated by Baraldi et al. (2012) for adenosine receptor antagonists (Baraldi, Saponaro, Romagnoli, et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, are critical for the pharmaceutical application of these compounds. For instance, improving water solubility at physiological pH was a focus for Baraldi et al. (2012), who modified the chemical structure to enhance solubility and enable potential medical use (Baraldi, Saponaro, Romagnoli, et al., 2012).

properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12-14(10-19-20-12)17(25)23-8-5-13(6-9-23)24-11-16(21-22-24)15-4-2-3-7-18-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERXJZIWHXRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine

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